molecular formula C11H19NO4S B3328916 (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid CAS No. 5317-15-7

(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid

Cat. No.: B3328916
CAS No.: 5317-15-7
M. Wt: 261.34 g/mol
InChI Key: MYZNHPUWNUGYOV-UHFFFAOYSA-N
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Description

(4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C11H19NO4S and its molecular weight is 261.34 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Key Intermediates : This compound is an important intermediate in synthesizing biotin, a water-soluble vitamin crucial for the biosynthesis of fatty acids, sugars, and α-amino acids. It has been synthesized from L-cystine with an overall yield of 54% through processes such as acetonization, Boc protection, and N-methoxy-N-methyl amidation (Qin et al., 2014).

  • Antibacterial Activity and Kinetic Studies : This compound has been involved in studies on antibacterial activities and dynamic kinetic resolution. It exhibits potential as a nucleophilic substitution reaction intermediate, showing significant antibacterial activities against various strains (Song et al., 2015).

  • Synthesis of N-Boc Protected Derivatives : It is used in the synthesis of N-Boc protected oxazolidines, starting from L-Serine, for creating medicinally significant candidates. This includes steps like Boc protection and Swern Oxidation (Khadse & Chaudhari, 2015).

  • Crystal Structure and Computational Studies : Research includes the study of crystal structure, computational analyses, and stereoselectivity in synthesis processes. This aids in understanding the impact of substituents on reaction kinetics and product formation (Jagtap et al., 2016).

  • Applications in Chiral Auxiliary and Peptide Synthesis : It has been used as a chiral auxiliary in dipeptide synthesis, showing potential in creating enantiomerically pure compounds. This includes steps like benzylation of Zn-enolate and oxidative coupling (Studer et al., 1995).

Supramolecular Ag

gregation and Bioactive Derivatives6. Supramolecular Aggregation Behavior : Investigations into the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives, including (4R)-3-tert-butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid, have been conducted. This research is significant for applications in gas storage, biosensing, and template catalysis, focusing on the influence of hydrogen bonding and solvent molecules in crystal lattices (Jagtap et al., 2018).

  • Bioactive Derivatives for Antibacterial Properties : Synthesis of derivatives of this compound has been studied for their potential antibacterial properties. Certain derivatives have shown promising antibacterial activities against various bacterial strains, indicating their potential use in medicinal chemistry (Song et al., 2009).

  • Large-Scale Preparation for Medicinal Use : Research includes the large-scale preparation of analogs of this compound from L-aspartic acid. This is significant for pharmaceutical applications, particularly in the synthesis of compounds with potential medicinal value (Yoshida et al., 1996).

Additional Research Applications

  • Dynamic Kinetic Resolution in Synthesis : Utilization of this compound in dynamic kinetic resolution processes, especially in stereoselective carbon-carbon bond formation, has been explored. This research is crucial for the synthesis of biologically active compounds (Kubo et al., 1997).

  • Synthesis of Peptide-Mimetic HIV Protease Inhibitors : Its use in the synthesis of chiral building blocks for peptide-mimetic HIV protease inhibitors has been demonstrated. This indicates its role in creating important compounds for treating infectious diseases (Ikunaka et al., 2002).

Properties

IUPAC Name

(4R)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-7(8(13)14)6-17-11(12,4)5/h7H,6H2,1-5H3,(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYZNHPUWNUGYOV-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(CS1)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(N([C@@H](CS1)C(=O)O)C(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701346733
Record name (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5317-15-7
Record name (4R)-3-tert-Butoxycarbonyl-2,2-dimethylthiazolidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701346733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.